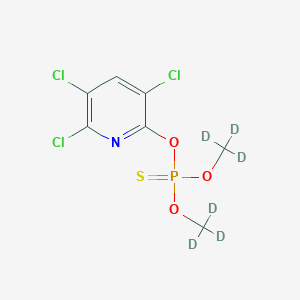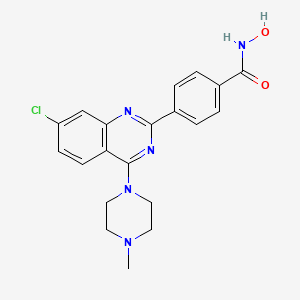
GDP-|A-D-mannose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-α-D-mannose (disodium) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. This compound is a substrate for enzymes called mannosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: GDP-α-D-mannose is produced from guanosine triphosphate and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme belongs to a family of nucleotidyl-transferases and is found in bacteria, fungi, plants, and animals .
Industrial Production Methods: Industrial production of GDP-α-D-mannose involves the enzymatic synthesis using recombinant phosphomannomutase and GDP-mannose pyrophosphorylase from sources such as Salmonella enterica .
Chemical Reactions Analysis
Types of Reactions: GDP-α-D-mannose undergoes glycosylation reactions where it donates mannose to various acceptor molecules . It can also participate in competitive inhibition with respect to guanosine triphosphate and non-competitive inhibition with respect to mannose-1-phosphate .
Common Reagents and Conditions:
Glycosylation: Mannosyltransferases are the common enzymes used.
Major Products: The major products formed from these reactions include glycosylated proteins and lipids, which are essential for various biological functions .
Scientific Research Applications
GDP-α-D-mannose is extensively used in scientific research due to its role in glycosylation processes. It is crucial in the study of disorders related to compromised glucose metabolism and is a critical intermediate in the biosynthesis of sugar nucleotides. Its applications span across chemistry, biology, medicine, and industry, particularly in the synthesis of glycolipids and glycoproteins .
Mechanism of Action
GDP-α-D-mannose acts as a donor substrate for mannosyltransferases, facilitating the transfer of mannose to acceptor molecules . This process is essential for the synthesis of glycoproteins and glycolipids, which play vital roles in cell signaling, adhesion, and immune response . The compound exhibits competitive inhibition with guanosine triphosphate and non-competitive inhibition with mannose-1-phosphate .
Comparison with Similar Compounds
GDP-β-D-mannose: Another form of GDP-mannose that serves as a precursor for GDP-β-L-fucose.
GDP-L-fucose: Involved in the synthesis of fucosylated glycans.
Uniqueness: GDP-α-D-mannose is unique due to its specific role as a donor substrate for mannosyltransferases and its involvement in the synthesis of glycoproteins and glycolipids . Its ability to undergo competitive and non-competitive inhibition with guanosine triphosphate and mannose-1-phosphate, respectively, further distinguishes it from similar compounds .
Properties
Molecular Formula |
C16H23N5Na2O16P2 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |
InChI Key |
XOAGKSFNHBWACO-RAUZPKMFSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















